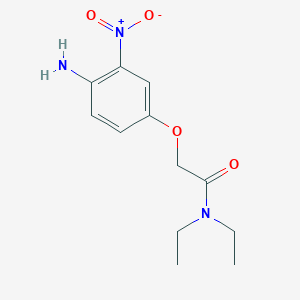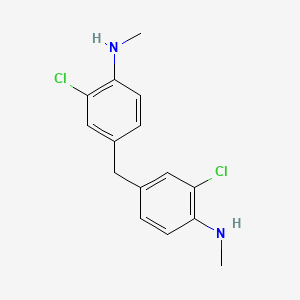![molecular formula C10H14O B14496875 4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene CAS No. 65027-56-7](/img/structure/B14496875.png)
4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)bicyclo[510]octa-2,4-diene is an organic compound with the molecular formula C10H14O It is a derivative of bicyclo[510]octa-2,4-diene, featuring a methoxymethyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene can be achieved through several synthetic routes. One common method involves the Cope rearrangement of bicyclo[5.1.0]octa-2,5-diene derivatives. This reaction typically requires specific conditions, such as the presence of a base and elevated temperatures, to facilitate the rearrangement process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The methoxymethyl group can also play a role in modulating the compound’s properties and behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-2,4-diene: Another bicyclic compound with a similar structure but different ring size and substitution pattern.
Bicyclo[5.1.0]octa-2,5-diene: A closely related compound that undergoes similar Cope rearrangements.
Uniqueness
4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
65027-56-7 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-(methoxymethyl)bicyclo[5.1.0]octa-2,4-diene |
InChI |
InChI=1S/C10H14O/c1-11-7-8-2-4-9-6-10(9)5-3-8/h2-4,9-10H,5-7H2,1H3 |
Clé InChI |
LDSBOOGYEPNYTR-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CCC2CC2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


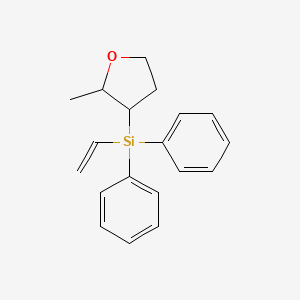
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)
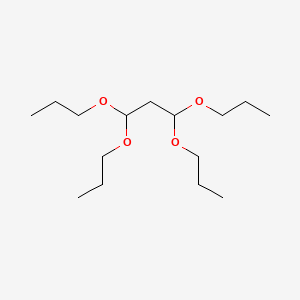
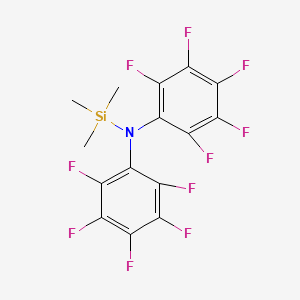
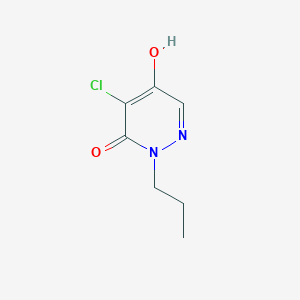
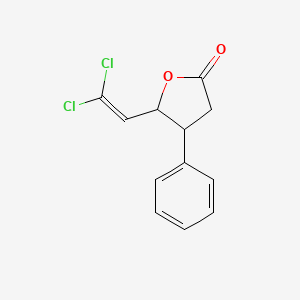
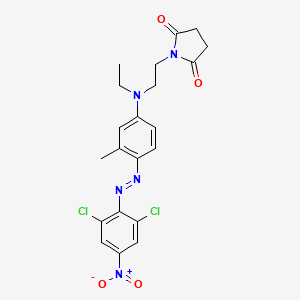
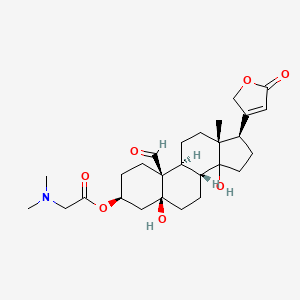
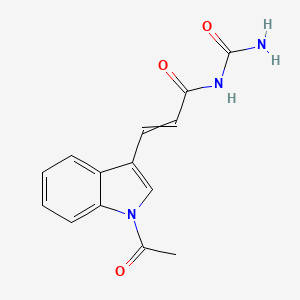
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
